molecular formula C14H16N2OS B11191412 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 303064-92-8

4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11191412
CAS No.: 303064-92-8
M. Wt: 260.36 g/mol
InChI Key: ZJAQBIMUSPDQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the desired benzamide . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes. The thiazole ring in the compound is crucial for its binding to these targets, which can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide can be compared with other benzamide derivatives such as:

Properties

CAS No.

303064-92-8

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H16N2OS/c1-14(2,3)11-6-4-10(5-7-11)12(17)16-13-15-8-9-18-13/h4-9H,1-3H3,(H,15,16,17)

InChI Key

ZJAQBIMUSPDQDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.